(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a cyclopentylmethyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid and cyclopentylmethyl bromide.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding amide using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reduction: The amide intermediate is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reaction: The final step involves the substitution of the amine with cyclopentylmethyl bromide under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the cyclopentylmethyl group provides hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(Cyclopentylmethyl)pyrrolidine: Lacks the amine group at the third carbon atom.
1-(Cyclopentylmethyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. The presence of the cyclopentylmethyl group enhances its hydrophobic interactions, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a cyclopentylmethyl group. This structure is significant as it influences the compound's interaction with biological targets. The amine group allows for hydrogen bonding and electrostatic interactions, while the cyclopentylmethyl moiety enhances hydrophobic interactions, potentially improving binding affinity to receptors or enzymes.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound's mechanism involves:
- Receptor Binding : It acts as a ligand for various receptors, which may include those involved in neurological pathways.
- Enzyme Interaction : The compound can influence enzyme activity through competitive inhibition or allosteric modulation, depending on the target.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Potential Antidepressant Activity : Its structural similarity to known antidepressants hints at possible mood-regulating effects.
- Antimicrobial Properties : Preliminary assays indicate that it may possess some antimicrobial activity, although further research is needed to confirm these findings .
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing novel pharmaceutical agents targeting neurological disorders.
- Organic Synthesis : Acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
- Biological Studies : Employed in enzyme-substrate interaction studies and receptor binding assays to elucidate mechanisms of action.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes some structural analogs and their reported biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Methoxyphenyl)pyrrolidin-3-amine | Aromatic substitution on pyrrolidine | Antidepressant effects |
1-(Cyclohexylmethyl)pyrrolidin-3-amine | Cyclohexyl group instead of cyclopentyl | Potential analgesic effects |
1-(Methyl)pyrrolidin-3-amine | Simple methyl substitution | Neuroprotective properties |
The distinct cyclopentylmethyl substitution in this compound may enhance selectivity towards specific biological targets compared to these analogs, potentially leading to unique pharmacological profiles .
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
- Neuroprotection Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies.
- Antimicrobial Assays : Initial tests indicated that this compound exhibited moderate antibacterial activity against certain strains of bacteria, warranting further exploration into its efficacy and mechanism.
Properties
IUPAC Name |
(3S)-1-(cyclopentylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHKXQZFWIFAD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC[C@@H](C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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